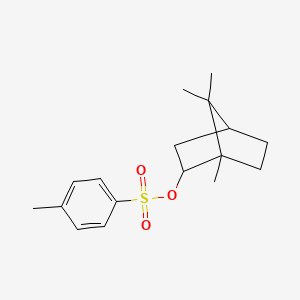
Bornyl tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bornyl tosylate is an organic compound derived from borneol, a naturally occurring terpene alcohol. It is a tosylate ester, which means it contains the tosyl group (p-toluenesulfonyl) attached to the oxygen atom of borneol. This compound is of interest in organic synthesis due to its utility as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bornyl tosylate is typically synthesized by reacting borneol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of borneol is replaced by the tosyl group. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Bornyl tosylate undergoes various chemical reactions, primarily nucleophilic substitution and elimination reactions. The tosyl group is an excellent leaving group, making this compound a versatile intermediate in organic synthesis .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can replace the tosyl group with azide or cyanide, respectively.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) can induce elimination to form alkenes.
Major Products:
Substitution Reactions: Products like bornyl azide or bornyl cyanide.
Elimination Reactions: Alkenes such as camphene.
Applications De Recherche Scientifique
Bornyl tosylate finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving terpenes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of bornyl tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosyl group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. This property is exploited in various synthetic pathways to introduce different functional groups into the borneol framework .
Comparaison Avec Des Composés Similaires
Bornyl Acetate: Another ester of borneol, used in fragrances and as an intermediate in organic synthesis.
Bornyl Chloride: A halogenated derivative of borneol, used in the synthesis of other organic compounds.
Bornyl Bromide: Similar to bornyl chloride but with a bromine atom, used in similar applications.
Uniqueness: Bornyl tosylate is unique due to the presence of the tosyl group, which is a superior leaving group compared to halides. This makes it more reactive in nucleophilic substitution reactions, providing greater versatility in synthetic applications .
Propriétés
Formule moléculaire |
C17H24O3S |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H24O3S/c1-12-5-7-14(8-6-12)21(18,19)20-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,15H,9-11H2,1-4H3 |
Clé InChI |
POEHXTIXLPAOGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3CCC2(C3(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans](/img/structure/B15127093.png)
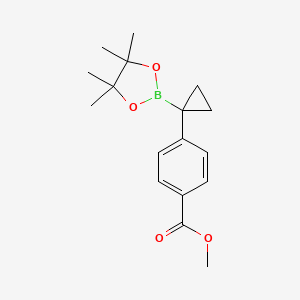
![9-(Hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B15127112.png)

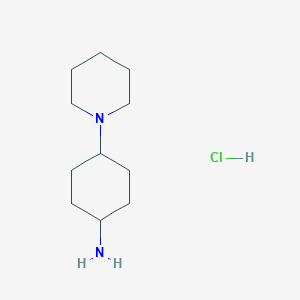
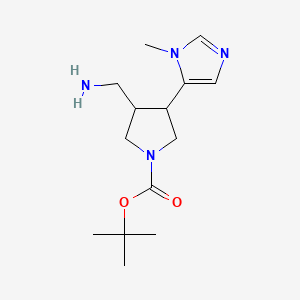
![[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B15127129.png)
![3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B15127132.png)
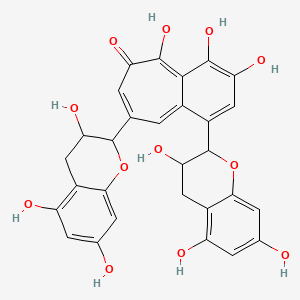
![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)
![b']Difuran](/img/structure/B15127149.png)
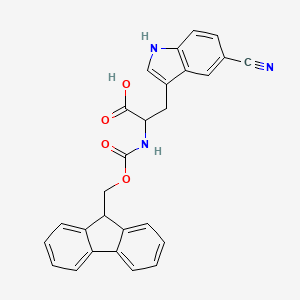
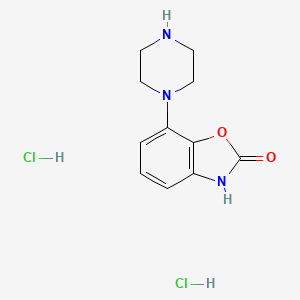
![1-[2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B15127178.png)
